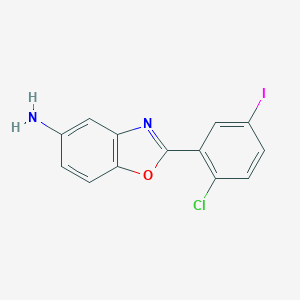

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

A similar compound, “(2-chloro-5-iodophenyl)(4-fluorophenyl)methanone”, can be synthesized from cheap o-chlorobenzoic acid through nitration, Friedel-Crafts acylation, reduction, and finally Sandmeyer reaction for iodination .

Chemical Reactions Analysis

The synthesis of a similar compound, “(2-chloro-5-iodophenyl)(4-fluorophenyl)methanone”, involves several chemical reactions including nitration, Friedel-Crafts acylation, reduction, and Sandmeyer reaction for iodination .

Applications De Recherche Scientifique

Microwave-assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has revolutionized the preparation of benzoxazole derivatives, including compounds similar to 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine. This method enhances the diversity and speed of synthesis in modern chemistry, proving beneficial for developing benzoxazole derivatives with significant pharmacological activities. The technique offers a more efficient way of energy transfer, resulting in higher yields and potentially novel compounds with diverse biological properties (Özil & Menteşe, 2020).

Material Science Applications

Benzoxazole derivatives have demonstrated crucial properties in material science. Their synthesis through microwave irradiation not only speeds up the chemical reactions but also opens up avenues for the creation of materials with unique properties, such as polymers and plastics with enhanced characteristics. These materials find applications in various industries, including electronics, coatings, and as components of advanced composite materials (Özil & Menteşe, 2020).

Antimicrobial and Pharmacological Significance

Benzoxazole and its derivatives exhibit a broad spectrum of pharmacological properties. Research into 2-arylthio-benzazoles, a class including benzoxazoles, highlights their diverse biological and pharmacological activities. These compounds have been the focus of synthetic strategies due to their potential as antimicrobial agents and their role in developing new therapeutic agents with modified biological activity (Vessally et al., 2018).

Novel CNS Acting Drugs Development

The search for new central nervous system (CNS) acting drugs has identified heterocycles, including benzoxazoles, as potential lead molecules. These compounds' diverse functional groups can lead to a variety of CNS effects, from depression treatment to convulsion control. This suggests a promising avenue for developing novel CNS medications leveraging the chemical backbone of benzoxazoles (Saganuwan, 2017).

Synthetic Chemistry Innovations

The synthetic versatility of benzoxazoles is highlighted in recent advances, which provide systematic strategies for synthesizing 1,4- and 1,5-benzodiazepines using o-phenylenediamine. This illustrates the compound's role in facilitating the development of biologically active moieties, emphasizing its importance in synthetic organic chemistry and the pharmaceutical industry (Teli et al., 2023).

Propriétés

IUPAC Name |

2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUSGHHSAJXFKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]biphenyl-4-carboxamide](/img/structure/B448511.png)

![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)